2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c18-15-6-2-1-5-14(15)16(20)19-12-17(8-3-4-9-17)13-7-10-21-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOLAIKUKCUUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves a multi-step process. One common method includes the bromination of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precision and safety. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified thiophene derivatives.
Scientific Research Applications
2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide and related benzamide derivatives:
Electronic and Steric Effects
- This may affect binding affinity in biological targets.
- Thiophene vs. Pyrazole/Sulfone : The thiophen-3-yl group in the main compound is less electron-withdrawing than the sulfone-modified thiophene in but more lipophilic than the pyrazole in . This could influence membrane permeability in drug design.
- Cyclopentylmethyl vs.
Biological Activity
2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a bromine atom and a thiophene ring , which contribute to its unique properties and biological interactions. The molecular formula is , and its IUPAC name is 2-bromo-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the thiophene ring enhances binding affinity to these targets, leading to modulation of various biological pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in lung and breast cancer cell lines.
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various compounds, this compound demonstrated significant inhibition of cell growth in A549 (non-small cell lung cancer) and MCF7 (breast cancer) cell lines. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable antibacterial activity, supporting its potential use in developing new antimicrobial agents.
Research Findings
Recent studies have explored various derivatives of benzamide compounds similar to this compound, revealing a pattern where modifications on the thiophene or benzamide moieties can significantly alter biological activity. For instance, compounds with different halogen substitutions showed varying degrees of anticancer potency, suggesting that further structural optimization could enhance therapeutic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed. For example:
Step 1 : React 2-bromobenzoyl chloride with (1-(thiophen-3-yl)cyclopentyl)methylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
Step 2 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Yield improvements (e.g., ~56% reported in similar benzamide syntheses) can be achieved by controlling stoichiometry, solvent polarity, and temperature .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Techniques :
- NMR Spectroscopy : Analyze / NMR to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl isomers) and cyclopentyl methyl integration .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~409.32 g/mol) and isotopic patterns from bromine .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiophene moiety’s π-π stacking potential .
Advanced Research Questions
Q. How can contradictory data in biological activity between structural analogs be resolved?
- Case Study : A compound with a thiophen-3-yl group (moderate antimicrobial activity) vs. a thiophen-2-yl isomer (inactive) .
- Resolution :
- Computational Modeling : Perform molecular docking to compare binding affinities to bacterial targets (e.g., DNA gyrase) .
- Metabolic Stability : Assess degradation pathways (e.g., cytochrome P450 interactions) using liver microsomes .
- Crystallography : Compare target-bound vs. unbound structures to identify steric clashes or electronic mismatches .
Q. What strategies are effective for improving solubility and bioavailability without compromising activity?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the cyclopentyl methyl moiety .
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility via salt formation .
- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles to improve cellular uptake .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Workflow :
Core Modifications : Synthesize analogs with varying halogen substituents (e.g., Cl, I) at the benzamide 2-position .
Side-Chain Variations : Replace the cyclopentyl group with cyclohexyl or adamantyl to study steric effects .
Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to assess heterocycle-dependent activity .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. What experimental and computational methods are suitable for resolving synthetic impurities?
- Impurity Profiling :
- HPLC-MS : Identify byproducts (e.g., bromine displacement products) during synthesis .
- DFT Calculations : Predict reactivity of intermediates to avoid side reactions (e.g., cyclopentyl ring-opening) .
- Scale-Up Mitigation : Optimize quenching steps (e.g., rapid cooling) to minimize dimerization .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
